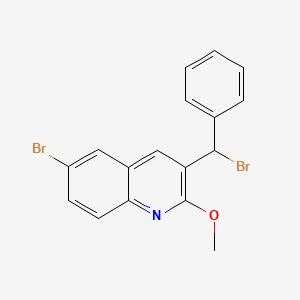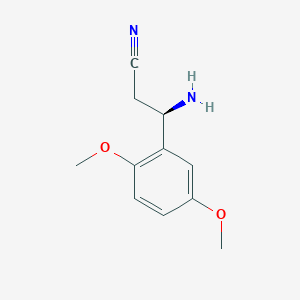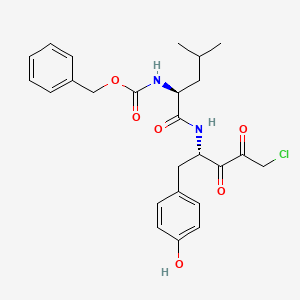
Cbz-Leu-Tyr-AcCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Leu-Tyr-chloromethylketone: is a synthetic peptide derivative known for its role as a calpain inhibitor. Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell motility, cell cycle progression, and apoptosis. The compound has a molecular formula of C24H29ClN2O5 and a molecular weight of 460.95 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-chloromethylketone typically involves the following steps:
Protection of Amino Groups: The amino groups of leucine and tyrosine are protected using carbobenzyloxy (Cbz) groups.
Peptide Bond Formation: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Introduction of Chloromethylketone: The chloromethylketone group is introduced by reacting the peptide with chloromethyl ketone derivatives under controlled conditions.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of Z-Leu-Tyr-chloromethylketone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Z-Leu-Tyr-chloromethylketone undergoes nucleophilic substitution reactions due to the presence of the chloromethyl group.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile, the major products include substituted amines or thiols.
Hydrolysis Products: The major products of hydrolysis are carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protease Inhibition: Z-Leu-Tyr-chloromethylketone is widely used as an inhibitor of calpains and other cysteine proteases in biochemical studies.
Biology:
Cellular Studies: The compound is used to study the role of calpains in various cellular processes, including apoptosis and cell motility.
Medicine:
Therapeutic Research: Z-Leu-Tyr-chloromethylketone is investigated for its potential therapeutic applications in diseases involving dysregulated protease activity, such as cancer and neurodegenerative disorders.
Industry:
Wirkmechanismus
Mechanism: Z-Leu-Tyr-chloromethylketone exerts its effects by irreversibly inhibiting calpains. The chloromethylketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and inactivating the enzyme .
Molecular Targets and Pathways:
Calpains: The primary molecular targets are calpains, which play a crucial role in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
Z-Leu-Leu-chloromethylketone: Another calpain inhibitor with a similar structure but different amino acid sequence.
Z-Phe-Phe-chloromethylketone: A related compound with phenylalanine residues instead of leucine and tyrosine.
Uniqueness: Z-Leu-Tyr-chloromethylketone is unique due to its specific amino acid sequence and its potent inhibitory effect on calpains. Its structure allows for selective inhibition of calpains, making it a valuable tool in biochemical and therapeutic research .
Eigenschaften
Molekularformel |
C25H29ClN2O6 |
|---|---|
Molekulargewicht |
489.0 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-5-chloro-1-(4-hydroxyphenyl)-3,4-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C25H29ClN2O6/c1-16(2)12-21(28-25(33)34-15-18-6-4-3-5-7-18)24(32)27-20(23(31)22(30)14-26)13-17-8-10-19(29)11-9-17/h3-11,16,20-21,29H,12-15H2,1-2H3,(H,27,32)(H,28,33)/t20-,21-/m0/s1 |
InChI-Schlüssel |
HERUKJPPUDXXHR-SFTDATJTSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



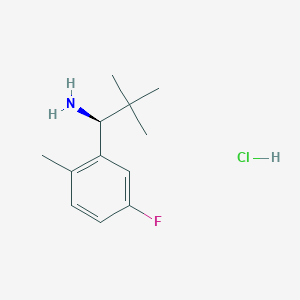
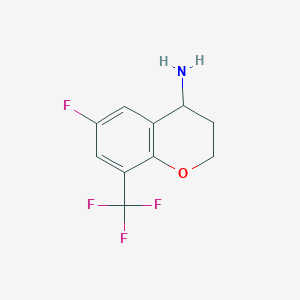

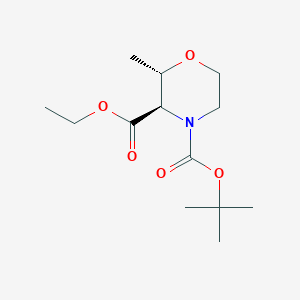

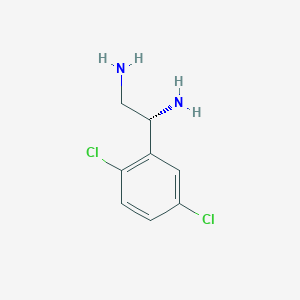



![1-(Thieno[3,2-B]thiophen-2-YL)cyclopropane-1-carbonitrile](/img/structure/B13045774.png)

